molecular formula C20H20ClF3N4O2 B14780466 Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester CAS No. 942492-12-8

Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester

Cat. No.: B14780466
CAS No.: 942492-12-8
M. Wt: 440.8 g/mol
InChI Key: SSTUKJKTKBQKOU-UHFFFAOYSA-N
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Description

Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that combines naphthalene, pyrimidine, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester involves multiple stepsThe final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, amines, and substituted pyrimidine compounds .

Scientific Research Applications

Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and pyrimidine-containing molecules, such as:

  • Naphthalene-1,4-dione
  • 4-Chloro-5-(trifluoromethyl)-2-pyrimidinamine
  • Naphthalen-1-amine

Uniqueness

What sets Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

942492-12-8

Molecular Formula

C20H20ClF3N4O2

Molecular Weight

440.8 g/mol

IUPAC Name

tert-butyl 4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate

InChI

InChI=1S/C20H20ClF3N4O2/c1-19(2,3)30-18(29)28-14-6-7-15(28)12-8-10(4-5-11(12)14)26-17-25-9-13(16(21)27-17)20(22,23)24/h4-5,8-9,14-15H,6-7H2,1-3H3,(H,25,26,27)

InChI Key

SSTUKJKTKBQKOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)Cl)C(F)(F)F

Origin of Product

United States

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